
2-Fluoro-1-metil-3-(trifluorometil)benceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-methyl-3-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic fluorinated hydrocarbons. This compound is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
2-Fluoro-1-methyl-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules. It serves as a precursor in the preparation of pharmaceuticals, agrochemicals, and materials with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Fluorinated compounds often exhibit enhanced bioavailability and metabolic stability.
Medicine: Explored for its use in drug discovery and development. The trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with improved performance characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the trifluoromethylation of 2-fluoro-1-methylbenzene using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods: On an industrial scale, the production of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing groups like fluorine and trifluoromethyl makes the benzene ring less reactive towards electrophiles. under specific conditions, EAS reactions can still occur.
Nucleophilic Aromatic Substitution (NAS): The fluorine atom on the benzene ring can be replaced by nucleophiles in the presence of strong bases or under high-temperature conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield partially or fully hydrogenated products.
Common Reagents and Conditions:
Electrophilic Reagents: Sulfuric acid (H2SO4), nitric acid (HNO3), and halogens (Cl2, Br2).
Nucleophilic Reagents: Sodium amide (NaNH2), potassium tert-butoxide (KOtBu).
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C).
Major Products:
Substitution Products: Depending on the nucleophile or electrophile used, various substituted derivatives of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene can be obtained.
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Hydrogenated aromatic compounds.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene is primarily influenced by its fluorine and trifluoromethyl groups. These groups can modulate the electronic properties of the benzene ring, affecting its reactivity and interactions with biological targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Fluoro-1-methylbenzene: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
3-(Trifluoromethyl)benzene: Lacks the fluorine and methyl groups, leading to variations in reactivity and applications.
2-Chloro-1-methyl-3-(trifluoromethyl)benzene:
Uniqueness: 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene is unique due to the combined presence of fluorine, methyl, and trifluoromethyl groups. This combination imparts distinct electronic and steric effects, making the compound valuable in various research and industrial applications. Its unique properties can lead to improved performance in specific contexts, such as enhanced stability, reactivity, or biological activity.
Propiedades
IUPAC Name |
2-fluoro-1-methyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-5-3-2-4-6(7(5)9)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJROTAJVIREBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591512 |
Source


|
| Record name | 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214331-63-1 |
Source


|
| Record name | 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
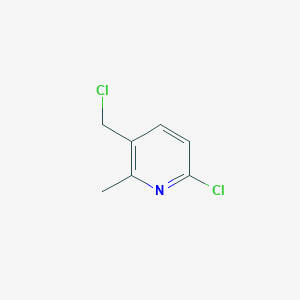
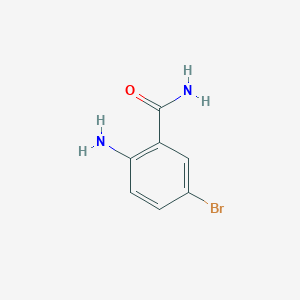
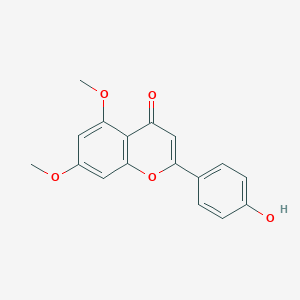
![3-Bromo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B60136.png)
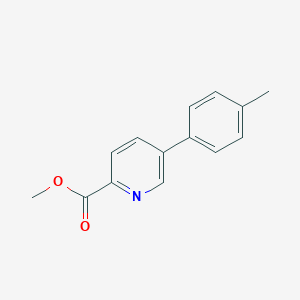
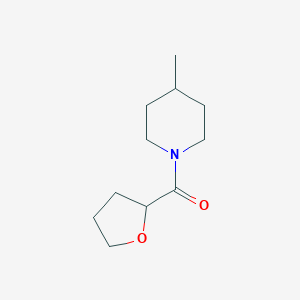
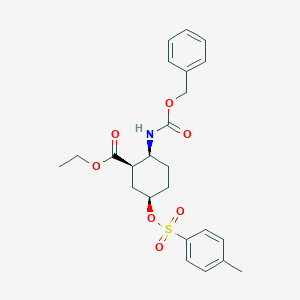
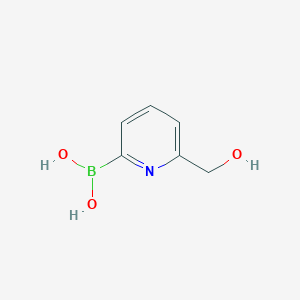
![2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid](/img/structure/B60181.png)





